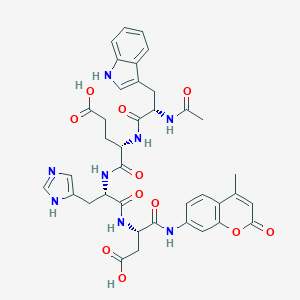
Ac-Trp-Glu-His-Asp-AMC
Übersicht
Beschreibung
Ac-Trp-Glu-His-Asp-AMC is a fluorogenic substrate for caspase-1 . It has a molecular weight of 784.78 and a molecular formula of C38H40N8O11 . The optimal tetrapeptide recognition sequence for caspase-1 is Trp-Glu-His-Asp .
Molecular Structure Analysis
Ac-Trp-Glu-His-Asp-AMC contains a total of 101 bonds, including 61 non-H bonds, 30 multiple bonds, 18 rotatable bonds, 9 double bonds, and 21 aromatic bonds . It also includes 2 five-membered rings, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .Chemical Reactions Analysis
Ac-Trp-Glu-His-Asp-AMC is a substrate for caspase-1 . With a kcat/Km of 3.3·10⁶ M⁻¹s⁻¹, it is cleaved 50-fold more efficiently than Ac-YVAD-AMC .Physical And Chemical Properties Analysis
Ac-Trp-Glu-His-Asp-AMC has a molecular weight of 784.78 and a molecular formula of C38H40N8O11 . It is recommended to be stored at a temperature below -15°C .Wissenschaftliche Forschungsanwendungen
Caspase-1 Fluorogenic Substrate
“Ac-Trp-Glu-His-Asp-AMC” is a potent fluorogenic substrate of caspase-1 . Caspase-1 is a cysteine protease that plays a critical role in apoptosis, a process of programmed cell death. By serving as a substrate for this enzyme, “Ac-Trp-Glu-His-Asp-AMC” can be used to monitor the activity of caspase-1 in various research settings .
Apoptosis Research
Apoptosis is a form of programmed cell death that is crucial for the development and maintenance of healthy tissues. “Ac-Trp-Glu-His-Asp-AMC” is used in apoptosis research due to its role as a substrate for caspase-1 . By studying the interaction between “Ac-Trp-Glu-His-Asp-AMC” and caspase-1, researchers can gain insights into the mechanisms of apoptosis .
Inflammatory Response Studies
Caspase-1, the enzyme for which “Ac-Trp-Glu-His-Asp-AMC” serves as a substrate, is also involved in the conversion of the inactive IL-1 beta precursor into a pro-inflammatory cytokine . This cytokine mediates a wide range of immune and inflammatory responses. Therefore, “Ac-Trp-Glu-His-Asp-AMC” can be used in studies investigating these processes .
Biochemical Assays
“Ac-Trp-Glu-His-Asp-AMC” can be used in biochemical assays to measure the activity of caspase-1 . The cleavage of “Ac-Trp-Glu-His-Asp-AMC” by caspase-1 results in the release of a fluorescent product, allowing researchers to quantify the enzyme’s activity .
Drug Discovery
“Ac-Trp-Glu-His-Asp-AMC” can be used in drug discovery efforts aimed at identifying inhibitors of caspase-1 . By incorporating “Ac-Trp-Glu-His-Asp-AMC” into high-throughput screening assays, researchers can identify compounds that prevent the enzyme from cleaving the substrate, potentially leading to the development of new therapeutic agents .
Comparative Studies
With a kcat/Km of 3.3 · 10⁶ M⁻¹s⁻¹, the fluorogenic caspase-1 substrate “Ac-Trp-Glu-His-Asp-AMC” is cleaved 50-fold more efficiently than Ac-YVAD-AMC . This result indicates that the optimal tetrapeptide recognition sequence for caspase-1 is Trp-Glu-His-Asp and not Tyr-Val-Ala-Asp . Therefore, “Ac-Trp-Glu-His-Asp-AMC” can be used in comparative studies to understand the substrate specificity of caspase-1 .
Wirkmechanismus
- Role : Caspase-1 is a cysteine protease that plays a crucial role in the inflammatory response. It converts inactive interleukin-1 beta (IL-1β) precursor to its active form, which mediates various immune and inflammatory processes .
- Resulting Changes : The cleavage of Ac-Trp-Glu-His-Asp-AMC by caspase-1 leads to the activation of IL-1β, contributing to inflammation and immune responses .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBZTYCHSGHGG-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Trp-Glu-His-Asp-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

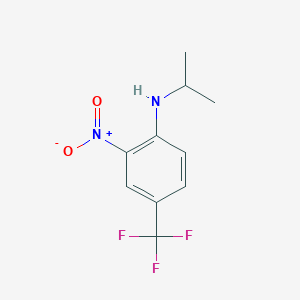

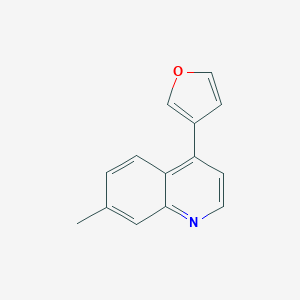
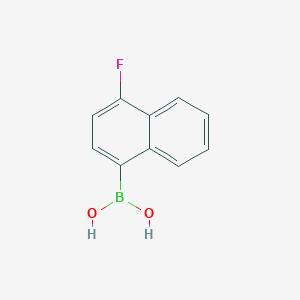
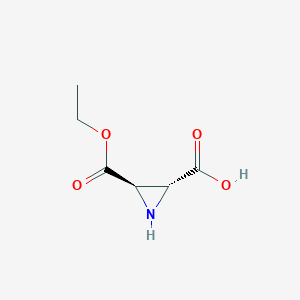
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
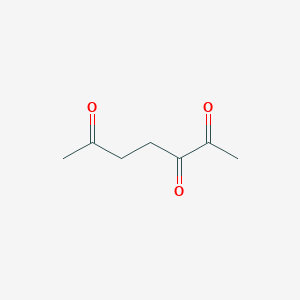
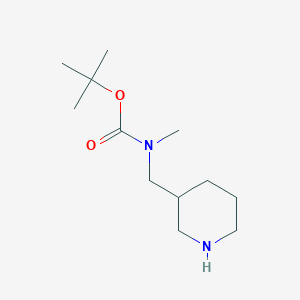
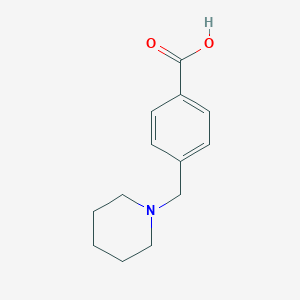
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)